![molecular formula C10H11Cl2N3 B1406646 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride CAS No. 1803609-33-7](/img/structure/B1406646.png)
4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride
Overview
Description
“4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride” is a chemical compound with the molecular formula C10H11Cl2N3 and a molecular weight of 244.12 . It is used in research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions .Scientific Research Applications
Microwave-assisted Synthesis
A study by Ankati and Biehl (2010) explored microwave-assisted synthesis techniques to prepare various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(2-aminopyridin-3-yl)ethanone. These compounds, which are structurally related to 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride, were synthesized under different conditions to achieve yields ranging from 30-98%. This method demonstrates the utility of microwave-assisted reactions in the efficient synthesis of complex organic compounds (Ankati & Biehl, 2010).
Structural Characterization and Hydrogen Bonding
Böck et al. (2021) reported the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, showcasing different protonation sites and intermolecular hydrogen bonding patterns. This research provides insight into how structural variations can influence the molecular conformation and interactions, which is crucial for designing compounds with desired physical and chemical properties (Böck et al., 2021).
Antimalarial Activity
Rodrigues et al. (2009) investigated (1H-pyridin-4-ylidene)amines for their potential as antimalarial agents. These compounds were evaluated for their in vitro activity against Plasmodium falciparum strains, showing promising results that suggest a mechanism of action involving binding to the ubiquinol oxidation site of cytochrome bc1. This study exemplifies the potential therapeutic applications of pyridine derivatives in the development of new antimalarial treatments (Rodrigues et al., 2009).
Crystal Structure Analysis
Adeleke and Omondi (2022) presented the crystal structure of a secondary amine derived from a reduction of an imine related to the core structure of 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride. The structural characterization through various spectroscopic methods and X-ray diffraction contributes to a deeper understanding of the molecular geometry and potential interactions in solid-state forms (Adeleke & Omondi, 2022).
Antimicrobial Activities
Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This work highlights the antimicrobial potential of pyridine-containing compounds, including derivatives of 4-(Pyridin-3-yl)pyridin-2-amine, and provides a foundation for further exploration of these compounds in the development of new antimicrobial agents (Bayrak et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through a combination of physical and chemical adsorption . The compound may form bonds with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been found to have various biological activities, including anti-tubercular activity . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH and temperature of its environment . Additionally, the compound’s stability may be influenced by factors such as light and humidity .
properties
IUPAC Name |
4-pyridin-3-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9;;/h1-7H,(H2,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVGPCYDGVIRBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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